

An In-depth Technical Guide to Econazole Nitrate: Molecular Structure and Chemical Properties

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Compound of Interest		
Compound Name:	Econazole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of **econazole** nitrate, a broad-spectrum antimycotic agent. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the biochemical pathway of its action.

Molecular Structure and Identification

Econazole nitrate, a synthetic imidazole derivative, is structurally related to miconazole.[1] The molecule is a racemic mixture of (R) and (S) enantiomers.[2] Its chemical identity is defined by several key descriptors:

- IUPAC Name: 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[3]
- Chemical Formula: C₁₈H₁₆Cl₃N₃O₄[3][4]
- SMILES: C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.--INVALID-LINK--(O)[O-][3]
- InChlKey: DDXORDQKGIZAME-UHFFFAOYSA-N[3]



The structure consists of a central imidazole ring linked to a dichlorophenylethyl group, which is further ether-linked to a chlorobenzyl group. The nitrate salt form enhances its stability and formulation properties.

Physicochemical Properties

The physicochemical properties of **econazole** nitrate are critical for its formulation, delivery, and biological activity. The following table summarizes key quantitative data.

Property	Value	Source(s)
Molecular Weight	444.7 g/mol	[3][4][5][6]
Physical Description	White to off-white crystalline solid/powder	[3][4]
Melting Point	162 °C	[1][4]
Solubility	- Insoluble in water.[7]- Very slightly soluble in water.[1]- Slightly soluble in alcohol.[1]- Sparingly soluble in chloroform and methylene chloride.[1]- Soluble in a 1:1 mixture of Chloroform:Methanol (25 mg/ml).[1]- Soluble in DMSO (0.4 mg/ml).[1]	[1][7]
LogP (Octanol-Water Partition Coefficient)	4.78	[8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Econazole nitrate exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane.[9] This is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol $14-\alpha$ -demethylase.[2][9][10] This enzyme is a crucial component of the ergosterol







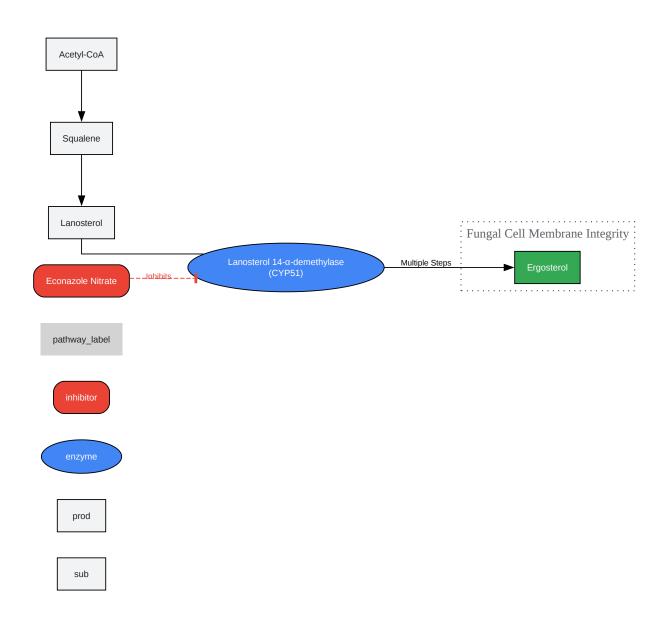
biosynthesis pathway, responsible for converting lanosterol to ergosterol, an essential sterol in fungal cell membranes analogous to cholesterol in mammalian cells.[2][9]

Inhibition of this enzyme leads to two primary effects:

- A depletion of ergosterol, which compromises the structural integrity and fluidity of the cell membrane, leading to increased permeability and leakage of essential intracellular components.[9][10]
- The accumulation of toxic methylated sterol intermediates (lanosterol), which further disrupts membrane-bound enzyme systems and contributes to cell death.[9][10]

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of **econazole** nitrate.





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Ergosterol biosynthesis pathway inhibition by **Econazole** Nitrate.



Experimental ProtocolsSynthesis of Econazole Nitrate

The synthesis of **econazole** nitrate is typically achieved through a multi-step process. While various specific methods exist, a general protocol involves the O-alkylation of an imidazole ethanol intermediate.[11]

General Protocol (based on patent literature):[4][11][12][13]

- N-Alkylation (Formation of Imidazole Ethanol Intermediate): 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in the presence of a base (e.g., potassium carbonate, sodium hydroxide) and a solvent (e.g., toluene, THF).[12] A phase transfer catalyst (e.g., tetrabutylammonium bromide TBAB) may be used to improve reaction efficiency.[11][13]
 The reaction is typically heated to reflux for several hours.
- O-Alkylation: The resulting imidazole ethanol intermediate is then reacted with p-chlorobenzyl chloride in a suitable solvent system (e.g., toluene, isopropanol) with a base.[4] [11] This step forms the **econazole** free base.
- Salt Formation: The crude econazole free base is dissolved in a solvent such as
 isopropanol.[4][11] Concentrated nitric acid is then added to the solution to precipitate
 econazole nitrate.[4]
- Purification: The precipitated solid is filtered, washed with water, and dried.[11]
 Recrystallization from a suitable solvent mixture (e.g., 2-propanol, methanol, and diisopropylether) is performed to yield the purified econazole nitrate product.[4]

Analytical Methods for Quantification

The quantification of **econazole** nitrate in pharmaceutical formulations is essential for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.

High-Performance Liquid Chromatography (HPLC) Method:[14][15]

 Objective: To determine the concentration and stability of econazole nitrate in formulations like creams and lotions.[14]



- Chromatographic System:
 - Mode: Reversed-Phase Liquid Chromatography (RP-LC).[14]
 - Column: C18 (L1 packing), 4.6-mm × 10-cm; 3-μm packing size.[14][15]
 - Column Temperature: 35°C.[15]
 - Mobile Phase: A gradient mixture of solutions is often employed. For example, a mixture of an aqueous ammonium acetate solution, methanol, and acetonitrile.[15] An isocratic mobile phase of methanol/aqueous ammonium carbonate solution/tetrahydrofuran has also been described.[14]
 - Flow Rate: 1.5 mL/min.[15]
 - Detector: UV at 225 nm.[15]
- Sample Preparation:
 - Standard Solution: A known concentration of USP Econazole Nitrate Reference Standard (e.g., 0.4 mg/mL) is prepared in a suitable diluent like a methanol/water mixture (40:60).
 Sonication may be required for dissolution.[15]
 - Sample Solution: The formulation containing econazole nitrate is accurately weighed and diluted with the same diluent to achieve a target concentration similar to the standard solution.[15]
- Quantification: The concentration of econazole nitrate in the sample is determined by comparing the peak area of the sample to the peak area of the standard solution.[14][15]

UV-Visible Spectrophotometry:[8][16]

A simpler, faster method for the determination of **econazole** nitrate can be performed using UV-Vis spectrophotometry.

- Objective: Rapid quantification of the drug substance.
- Procedure:



- A standard calibration curve is prepared by measuring the absorbance of several known concentrations of **econazole** nitrate in a suitable solvent (e.g., methanol, distilled water).
 [8][16]
- The wavelength of maximum absorbance (λmax) for econazole is determined, reported to be around 267 nm.[8]
- The sample solution is prepared by dissolving the drug product in the same solvent and diluting it to fall within the concentration range of the standard curve.
- The absorbance of the sample solution is measured at the λmax, and the concentration is calculated using the standard curve equation.[8]

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